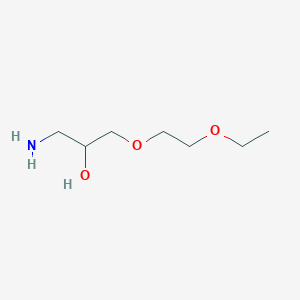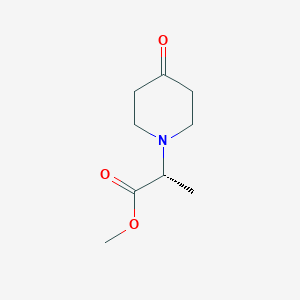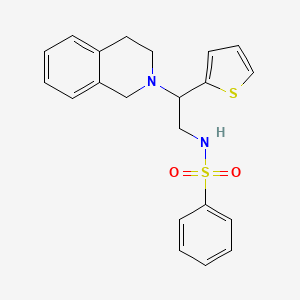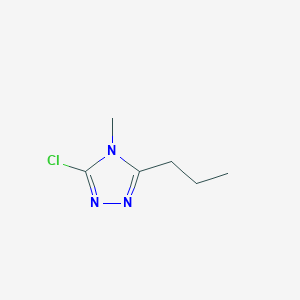
1-Amino-3-(2-ethoxyethoxy)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(2-ethoxyethoxy)propan-2-OL is a useful research compound. Its molecular formula is C7H17NO3 and its molecular weight is 163.217. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cardioselectivity of Beta-Adrenoceptor Blocking Agents
1-Amino-3-(2-ethoxyethoxy)propan-2-OL and its derivatives have been studied for their affinity to beta-1 and beta-2 adrenoceptors, showing potential in the field of cardioselectivity for beta-adrenoceptor blocking agents. These compounds have been compared with known beta-blockers, demonstrating significant cardioselectivity, particularly when the 4 substituent of the 3-(aryloxy) moiety is caproamido (Rzeszotarski et al., 1979); (Rzeszotarski et al., 1983).
Conformational Analyses
Conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, closely related to this compound, reveal insights into their structure, aided by X-ray diffraction analysis. This research provides valuable information about the physical and chemical properties of these compounds (Nitek et al., 2020).
Adrenolytic Activity
Studies on the synthesis and adrenolytic activity of certain derivatives, including 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol, have shown significant findings in terms of electrocardiographic, antiarrhythmic, and hypotensive activities. These compounds also exhibit affinity to alpha and beta adrenoceptors, suggesting their potential in cardiovascular therapies (Groszek et al., 2009).
Synthesis of Umbrella-Like Polyethylene Glycol
Innovative synthesis methods have been developed using 1-(Bis(2-hydroxyethyl)amino)-3-(1-ethoxyethoxy)propan-2-ol to initiate ring-opening polymerization for creating umbrella-like poly(ethylene glycol) structures. These structures have potential applications in bioconjugation and drug delivery systems (Zhang et al., 2010).
Antimicrobial Properties
1-Phenoxy-3-(propylsulfanyl)propan-2-ol and its aminomethoxy derivatives have been evaluated for their antimicrobial properties against bacteria and fungi, indicating potential use in medical antiseptics (Jafarov et al., 2019).
DFT and Spectroscopic Investigations
Derivatives of 1,3-bis[(E)-(4-dimethylaminobenzylidene)amino] propan-2-ol have been synthesized and analyzed using density functional theory (DFT) and spectroscopic methods, contributing to the understanding of their molecular structure and potential pharmaceutical applications (Khalid et al., 2018).
Pharmacological Derivatives
Pharmacologically valuable derivatives of 1-phenoxy-3-amino-propan-2-ol, structurally related to this compound, have been explored for their potential in treating heart diseases and possessing beta-adrenalytic or anti-arrhythmic properties (Schenk, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-amino-3-(2-ethoxyethoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3/c1-2-10-3-4-11-6-7(9)5-8/h7,9H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQSYYYHMDRCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B2490393.png)

![3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}ethyl)benzamide](/img/structure/B2490398.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490400.png)


![N-[(adamantan-1-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B2490403.png)

![N-[4-(5-chloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylphenyl]-3-methylbenzamide](/img/structure/B2490408.png)
![2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2490411.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2490412.png)
![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2490413.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2490414.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2490415.png)
